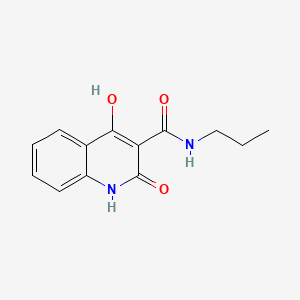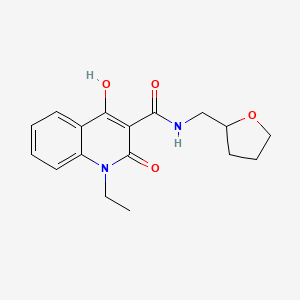
4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a quinoline derivative that has shown promising results in various studies, particularly in the field of cancer research.
作用機序
The mechanism of action of 4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been found to induce the production of reactive oxygen species, which can lead to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide has several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase. Additionally, it has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress in cells.
実験室実験の利点と制限
One of the main advantages of using 4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further study. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide. One potential direction is to further investigate its mechanism of action, particularly in relation to its ability to induce apoptosis in cancer cells. Additionally, further studies are needed to determine its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, more research is needed to determine the potential toxicity of this compound and its potential use in clinical trials.
合成法
The synthesis of 4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of sodium ethoxide. This is followed by the reaction of the resulting compound with hydroxylamine hydrochloride to yield the final product.
科学的研究の応用
4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to induce apoptosis in cancer cells, which is a process that leads to the death of cancer cells.
特性
IUPAC Name |
4-hydroxy-2-oxo-N-(1-phenylethyl)-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11(12-7-3-2-4-8-12)19-17(22)15-16(21)13-9-5-6-10-14(13)20-18(15)23/h2-11H,1H3,(H,19,22)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJFRYZWFLLCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49645304 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,4-dihydroxy-N-(1-phenylethyl)quinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

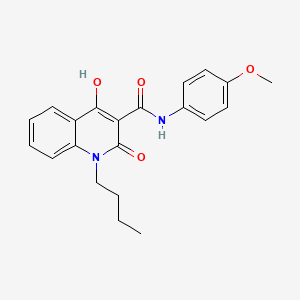

![1-allyl-N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913407.png)
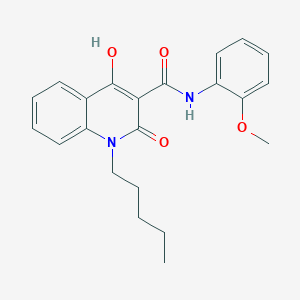
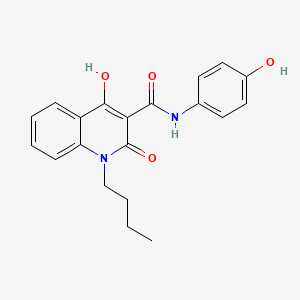
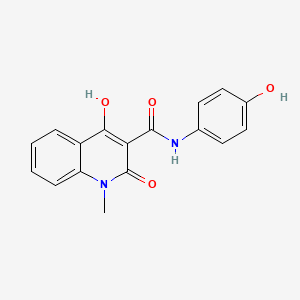
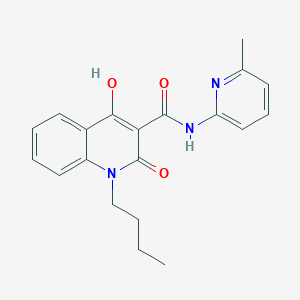
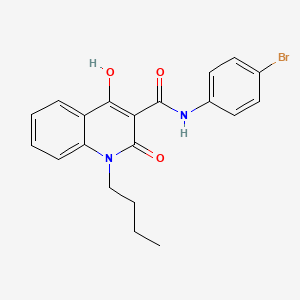
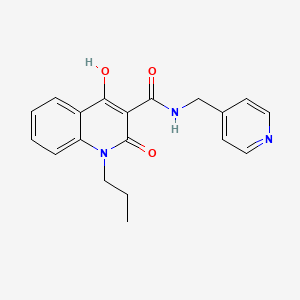
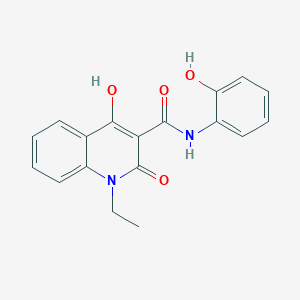

![4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5913473.png)
